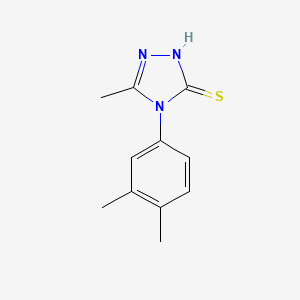
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has gained popularity in recent years for its purported performance-enhancing effects. In
作用机制
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, likely due to its ability to increase fatty acid oxidation and improve mitochondrial function. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to improve lipid metabolism and reduce inflammation, which may have implications for the treatment of metabolic and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments is its well-established mechanism of action and extensive preclinical data. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments. For example, its effects may be influenced by factors such as diet, exercise, and genetics, which can make it difficult to interpret results. Additionally, there are concerns about the potential for off-target effects and long-term safety.
未来方向
There are several potential future directions for research on 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Additionally, there is interest in investigating its potential use in treating cancer, as well as its effects on cognitive function and aging. Finally, there is a need for further research on the long-term safety and potential side effects of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516.
合成方法
The synthesis of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-methyl-2-pyridinylamine to form the intermediate 4-methyl-N-(3-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with 4-methylbenzoyl chloride to produce the final product, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, reduce inflammation, and improve lipid metabolism in animal models. Additionally, 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
4-methyl-N-(4-methylbenzoyl)-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-18(11-7-15)21(25)24(20-17(3)5-4-14-23-20)22(26)19-12-8-16(2)9-13-19/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPCDJAQDAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(C=CC=N2)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(4-methylphenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
